molecular formula C10H8BrClO2 B2500003 (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227903-38-8

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2500003
CAS No.: 2227903-38-8
M. Wt: 275.53
InChI Key: SFKAIFMMKOLJPD-POYBYMJQSA-N
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Description

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a bromine and chlorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (5-Bromo-2-chlorophenyl)acetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the desired stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield an ester or anhydride, while substitution of the halogen atoms can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(5-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(5-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKAIFMMKOLJPD-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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